Ethyl 2-(2-ethylphenyl)acetate
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Overview
Description
Ethyl 2-(2-ethylphenyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound has a molecular formula of C12H16O2 and is characterized by its unique structure, which includes an ethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-ethylphenyl)acetate can be synthesized through the esterification of 2-ethylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl 2-(2-ethylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s ester functionality makes it a candidate for studying enzyme-catalyzed hydrolysis reactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: Due to its pleasant aroma, it is used in the formulation of fragrances and flavorings.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethylphenyl)acetate involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and excretion. The molecular pathways involved include the catalytic activity of esterases and the subsequent metabolic processes that handle the hydrolysis products .
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacks the ethylphenyl group.
Methyl 2-(2-ethylphenyl)acetate: Similar structure but with a methyl group instead of an ethyl group.
2-Phenethyl acetate: Another ester with a phenyl group but different alkyl substitution.
Uniqueness: this compound stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and physical properties. This uniqueness makes it valuable in specialized applications where specific reactivity or aroma is desired.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
ethyl 2-(2-ethylphenyl)acetate |
InChI |
InChI=1S/C12H16O2/c1-3-10-7-5-6-8-11(10)9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UIQQJQSVVRSHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC(=O)OCC |
Origin of Product |
United States |
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